(4-Chloro-1-benzothiophen-2-yl)methanol
Description
(4-Chloro-1-benzothiophen-2-yl)methanol is a heterocyclic compound featuring a benzothiophene core substituted with a chlorine atom at position 4 and a hydroxymethyl (-CH₂OH) group at position 2. The benzothiophene scaffold is a sulfur-containing aromatic system, which confers unique electronic and steric properties. This compound is of interest in medicinal and materials chemistry due to its structural versatility.
Structure
2D Structure
Properties
IUPAC Name |
(4-chloro-1-benzothiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClOS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKONFPJHMRSPAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)CO)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653901 | |
| Record name | (4-Chloro-1-benzothiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216575-42-7 | |
| Record name | (4-Chloro-1-benzothiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1-benzothiophen-2-yl)methanol typically involves the chlorination of benzothiophene followed by the introduction of a hydroxymethyl group. One common method involves the reaction of benzothiophene with chlorine gas in the presence of a catalyst to form 4-chlorobenzothiophene. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-1-benzothiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloro substituent can be reduced to form the corresponding benzothiophene derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: 4-Chloro-1-benzothiophene-2-carboxylic acid.
Reduction: 4-Chloro-1-benzothiophene.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-1-benzothiophen-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-1-benzothiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the chloro substituent can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences between (4-Chloro-1-benzothiophen-2-yl)methanol and two analogous compounds from the provided evidence:
Key Observations:
Core Heterocycles :
- The benzothiophene in the target compound differs from the benzothiazine (oxidized sulfur and nitrogen) in and the benzimidazole (two nitrogen atoms) in . These differences alter electronic properties: benzothiophene is more π-electron-rich than benzothiazine or benzimidazole.
- The sulfone group in the benzothiazine derivative increases polarity and may enhance solubility compared to the benzothiophene analog.
Substituent Effects: The chlorine atom in all three compounds likely increases lipophilicity, but its position varies: on the benzothiophene core (target compound), on a phenyl ring (), or on a phenoxy group ().
Solubility and Reactivity:
- The sulfone and ketone groups in likely render it more polar than the target compound, favoring aqueous solubility.
- The benzimidazole in with its alkyl-phenoxy chain may exhibit higher logP values, suggesting greater lipid solubility compared to the benzothiophene derivative.
Pharmacological Potential (Inferred from Structural Features):
- Target Compound : The benzothiophene scaffold is prevalent in kinase inhibitors and anti-inflammatory agents. The hydroxymethyl group could serve as a site for derivatization (e.g., ester prodrugs).
- Benzothiazine Derivative : The sulfone and ketone groups may interact with nucleophilic residues in enzymes, making it a candidate for protease inhibition.
Biological Activity
(4-Chloro-1-benzothiophen-2-yl)methanol is an organic compound with the molecular formula C9H7ClOS and a molecular weight of 198.67 g/mol. It belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Interaction : This compound has been shown to interact with cytochrome P450 enzymes, which play a critical role in the metabolism of numerous drugs and xenobiotics. Inhibition of these enzymes can lead to altered metabolic pathways and potential drug-drug interactions.
- Cell Signaling Modulation : The compound influences cell signaling pathways, affecting gene expression and cellular metabolism. For example, it modulates the expression of genes involved in detoxification processes, which can impact cellular responses to environmental toxins.
- Biochemical Pathways : The compound interacts with multiple targets simultaneously, affecting various biochemical pathways. This polypharmacological profile may contribute to its therapeutic potential in different disease models.
The compound exhibits several notable biochemical properties:
- Stability and Degradation : Under standard laboratory conditions, this compound is relatively stable; however, it can degrade over time, leading to a decrease in biological activity. Its stability is crucial for its efficacy in long-term studies.
- Dosage Effects : Research indicates that the effects of this compound vary significantly with dosage in animal models. Low doses may show minimal effects, while higher doses can lead to significant alterations in cellular functions and metabolism. Threshold effects have been observed where specific dosages are required to elicit noticeable responses.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies : In laboratory settings, this compound demonstrated inhibitory effects on cytochrome P450 enzymes, suggesting a potential role in drug metabolism modulation. The study indicated that specific structural modifications could enhance the compound's potency against these enzymes .
- Animal Models : In vivo studies have shown that this compound can significantly alter metabolic pathways related to detoxification processes. These findings suggest its potential application in treating conditions associated with metabolic dysregulation .
- Therapeutic Implications : Given its ability to modulate various biochemical pathways, there is interest in exploring this compound as a candidate for therapeutic interventions in diseases characterized by metabolic dysfunctions or toxic exposures .
Summary Table of Biological Activity
Q & A
Q. What are the common synthetic routes for (4-Chloro-1-benzothiophen-2-yl)methanol?
The synthesis typically involves condensation reactions between thiophene derivatives and phenolic precursors. For example, chlorinated benzothiophene intermediates can undergo nucleophilic substitution or Friedel-Crafts acylation, followed by reduction (e.g., NaBH₄) to introduce the methanol group . Alternative routes may involve direct hydroxylation of pre-chlorinated benzothiophene scaffolds under controlled conditions . Key reagents include sulfuric acid for acid-catalyzed steps and sodium hydroxide for base-mediated reactions .
Q. How is the purity of this compound assessed in research settings?
Purity is validated using chromatographic techniques (HPLC, TLC) and spectroscopic methods. Proton NMR (¹H-NMR) is critical for confirming the presence of the hydroxymethyl (-CH₂OH) group, typically observed as a singlet at δ ~4.8 ppm, while chlorine substituents influence aromatic proton splitting patterns . Mass spectrometry (MS) confirms molecular weight (e.g., 200.65 g/mol for analogous structures) and fragmentation pathways .
Advanced Questions
Q. What challenges arise in the structural elucidation of this compound using X-ray crystallography?
Crystallization challenges include poor solubility in common solvents and disorder in the chlorothiophene ring. Intramolecular hydrogen bonding between the hydroxyl group and sulfur/chlorine atoms can stabilize specific conformations, complicating crystal packing . Synchrotron-based techniques are often required to resolve subtle stereoelectronic effects, as seen in related benzothiophene derivatives .
Q. How do substituents on the benzothiophene ring influence the compound’s reactivity in cross-coupling reactions?
The chloro group at the 4-position activates the benzothiophene core for Suzuki-Miyaura coupling, enabling aryl-aryl bond formation. However, steric hindrance from the methanol group at the 2-position may reduce reaction yields. Computational studies suggest that electron-withdrawing substituents (e.g., -Cl) lower the LUMO energy, enhancing electrophilic reactivity . Comparative studies with non-chlorinated analogs show slower reaction kinetics, highlighting the chloro group’s electronic effects .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems). For example, conflicting antimicrobial activity data may stem from differences in bacterial strain susceptibility or compound solubility in culture media. Standardized protocols (e.g., CLSI guidelines) and controlled solvent systems (DMSO concentration ≤1%) are recommended . Meta-analyses of structure-activity relationships (SAR) for similar thiophene-methanol derivatives can identify critical pharmacophores .
Methodological Considerations
- Synthetic Optimization : Pilot reactions should monitor reaction temperature (e.g., 0–5°C for NaBH₄ reductions) to minimize side-product formation .
- Spectroscopic Validation : ¹³C-NMR is essential for distinguishing regioisomers, as chlorine substituents cause distinct deshielding of adjacent carbons .
- Biological Assays : Dose-response curves should include negative controls (e.g., chlorobenzyl alcohol analogs) to isolate target-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
